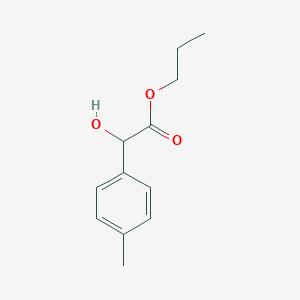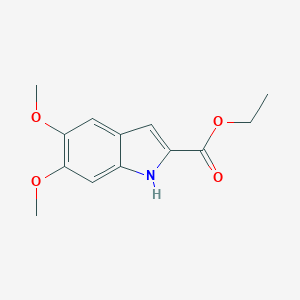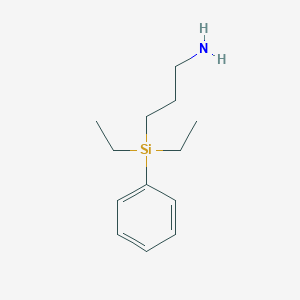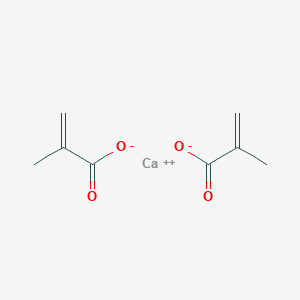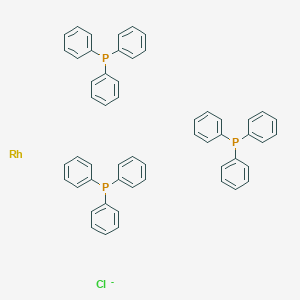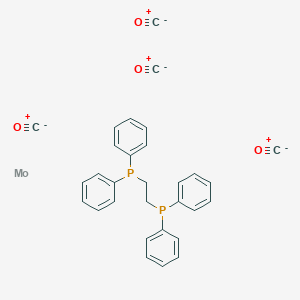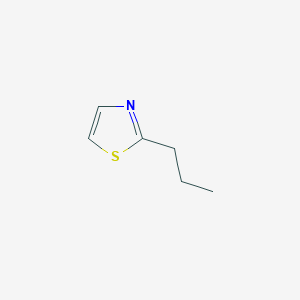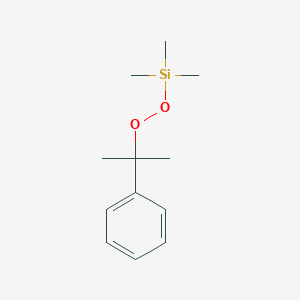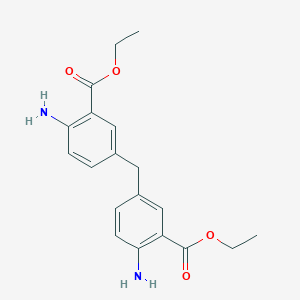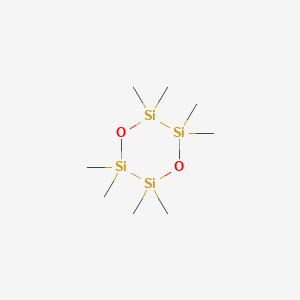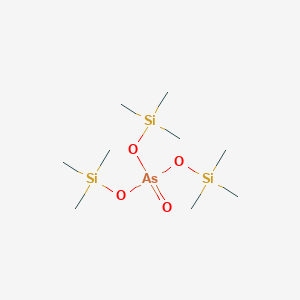
2(5H)-Furanone, 4-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(5H)-Furanone, 4-benzyl- is a chemical compound that is widely used in scientific research. It is also known as furanone C-30 or benzyl furanone and is a member of the furanone family of compounds. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 2(5H)-Furanone, 4-benzyl- is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by disrupting their cell membranes. It has also been found to have an inhibitory effect on biofilm formation, which is a common problem in many infections.
Biochemical and Physiological Effects:
2(5H)-Furanone, 4-benzyl- has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and has been found to have anti-inflammatory properties. It has also been found to have an effect on the central nervous system, with some studies suggesting that it may have a potential role in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2(5H)-Furanone, 4-benzyl- in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. However, one of the main limitations of using this compound is its toxicity. It can be toxic to both humans and animals, and caution should be taken when handling it.
Zukünftige Richtungen
There are several future directions for the use of 2(5H)-Furanone, 4-benzyl- in scientific research. One potential area of research is the development of new drugs based on this compound. Another area of research is the development of new materials, such as coatings and adhesives, based on its unique properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential role in the treatment of various diseases.
Synthesemethoden
The synthesis of 2(5H)-Furanone, 4-benzyl- can be achieved through various methods, including the reaction of benzaldehyde with furan-2(5H)-one in the presence of a catalyst. Other methods include the reaction of benzyl chloride with furan-2(5H)-one in the presence of a base or the reaction of benzyl alcohol with furan-2(5H)-one in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
2(5H)-Furanone, 4-benzyl- has been extensively used in scientific research due to its unique properties. It has been found to have antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. It has also been used in the development of new materials, such as coatings and adhesives.
Eigenschaften
| 16720-76-6 | |
Molekularformel |
C11H10O2 |
Molekulargewicht |
174.2 g/mol |
IUPAC-Name |
3-benzyl-2H-furan-5-one |
InChI |
InChI=1S/C11H10O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,7H,6,8H2 |
InChI-Schlüssel |
NDSRBOXPULNFLZ-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)O1)CC2=CC=CC=C2 |
Kanonische SMILES |
C1C(=CC(=O)O1)CC2=CC=CC=C2 |
| 16720-76-6 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


